![molecular formula C16H10N2O2 B13677215 9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
9-Methylindolo[2,1-b]quinazoline-6,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound features a fused ring system comprising an indole moiety and a quinazoline ring, with carbonyl groups at the 6 and 12 positions. It is known for its potential therapeutic properties and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves the oxidative condensation of indoles and anthranilic acids. This reaction is typically carried out under aerobic conditions using iodine (I2), dimethyl sulfoxide (DMSO), and copper(I) iodide (CuI) as catalysts . The process involves several steps, including α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling, all performed in a single step .
Another method involves the oxidation of isatin and its derivatives using potassium permanganate in anhydrous acetonitrile. This method can yield various substituted tryptanthrins, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Methylindolo[2,1-b]quinazoline-6,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative reactions involving isatin and its derivatives.
Substitution: Various substituted derivatives can be obtained by modifying the starting materials or reaction conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted tryptanthrins, such as 2,8-dimethyl-, 2,8-dibromo-, and 2,8-diiodo derivatives .
Scientific Research Applications
9-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within cells. The compound’s activity is believed to be related to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its activity, facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,1-b]quinazoline-6,12-dione: This compound shares a similar core structure but lacks the methyl group at the 9 position.
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This derivative features a fluorine atom at the 8 position and a methyl group at the 2 position.
2,8-Dimethylindolo[2,1-b]quinazoline-6,12-dione: This compound has methyl groups at both the 2 and 8 positions.
Uniqueness
9-Methylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 9 position can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C16H10N2O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
9-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
InChI Key |
RJHNPRWBOYJWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)

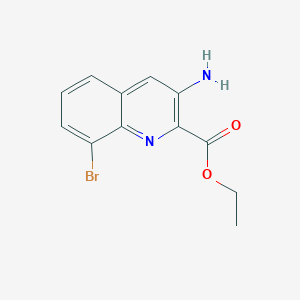
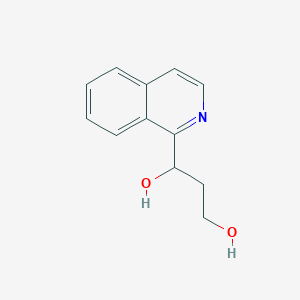
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
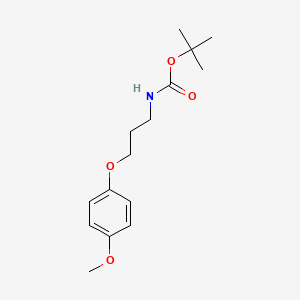
![Benzo[d]isothiazole-5-carbonitrile](/img/structure/B13677178.png)
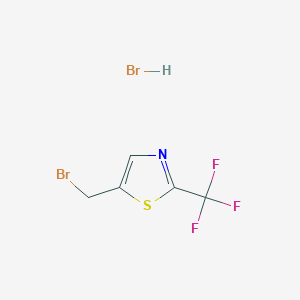
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
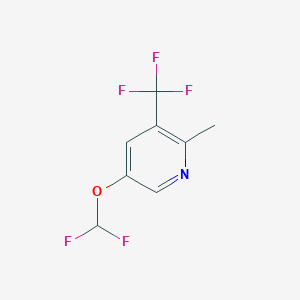
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13677213.png)
